Tiotixeno

Descripción general

Descripción

El tiotixeno es un agente antipsicótico típico que pertenece a la clase de las tioxantinas. Se utiliza principalmente para el tratamiento de la esquizofrenia y otros trastornos psicóticos. El this compound fue sintetizado y comercializado por primera vez en 1967 por Pfizer y es conocido por su eficacia en el manejo de la esquizofrenia aguda y crónica .

Aplicaciones Científicas De Investigación

El tiotixeno tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los derivados de tioxanteno.

Biología: Se investiga por sus efectos en los sistemas de neurotransmisores y la unión a receptores.

Medicina: Se utiliza principalmente en el tratamiento de la esquizofrenia y otros trastornos psicóticos.

Mecanismo De Acción

El tiotixeno ejerce sus efectos actuando como antagonista en varios receptores postsinápticos:

Receptores dopaminérgicos: Bloquea los receptores D1, D2, D3 y D4, lo que ayuda a controlar los síntomas productivos e improductivos de la esquizofrenia.

Receptores serotoninérgicos: Actúa sobre los receptores 5-HT1 y 5-HT2, proporcionando efectos ansiolíticos, antidepresivos y antiagresivos.

Receptores histaminérgicos: Bloquea los receptores H1, lo que lleva a efectos sedantes y antieméticos.

Receptores alfa-adrenérgicos: Inhibe los receptores alfa1 y alfa2, lo que puede disminuir la presión arterial y causar taquicardia refleja.

Receptores muscarínicos: Antagoniza los receptores M1 y M2, lo que provoca efectos anticolinérgicos como boca seca y visión borrosa

Análisis Bioquímico

Biochemical Properties

Thiothixene acts as an antagonist on different post-synaptic receptors. It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .

Cellular Effects

Thiothixene influences cell function by acting as an antagonist on various receptors. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiothixene exerts its effects at the molecular level through its antagonistic action on various receptors. It can inhibit or activate enzymes, alter gene expression, and interact with biomolecules through binding interactions .

Temporal Effects in Laboratory Settings

The effects of Thiothixene can change over time in laboratory settings. Studies with rats and dogs employing %-labeled drug have shown that it is well absorbed orally, rapidly distributed, and metabolized to a variety of related compounds .

Metabolic Pathways

Thiothixene is involved in various metabolic pathways. It is metabolized to a variety of related compounds

Transport and Distribution

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tiotixeno se sintetiza a través de varios métodos, todos los cuales implican la construcción de un núcleo de tioxanteno con una cadena lateral (4-metilpiperazin-1-il)propilideno. Un método común implica la reacción de derivados de tioxantona con reactivos apropiados para formar la cadena lateral deseada .

Métodos de producción industrial: En entornos industriales, el this compound se produce haciendo reaccionar tioxantona con N,N-dimetil-3-(4-metilpiperazin-1-il)propilamina en condiciones controladas. La reacción se lleva a cabo típicamente en presencia de un solvente y un catalizador adecuados para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El tiotixeno sufre diversas reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus derivados de tioxanteno correspondientes.

Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno del anillo de piperazina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes o nucleófilos en condiciones suaves.

Principales productos:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de tioxanteno.

Sustitución: Diversos derivados de this compound sustituidos.

Comparación Con Compuestos Similares

El tiotixeno está relacionado químicamente con otros agentes neurolépticos típicos de la clase de las tioxantinas, como:

- Clorprotixeno

- Clopentixol

- Flupentixol

- Zuclopentixol

También comparte similitudes estructurales con derivados de fenotiazina como:

- Tioproperazina

- Pipotiazina

Singularidad: El this compound es único debido a su cadena lateral específica y su capacidad para actuar sobre varios tipos de receptores, proporcionando un amplio espectro de efectos antipsicóticos. Su eficacia en el tratamiento de la esquizofrenia aguda y crónica, junto con sus propiedades ansiolíticas y antidepresivas adicionales, lo distingue de otros compuestos similares .

Actividad Biológica

Thiothixene, marketed under the trade name Navane, is a thioxanthene antipsychotic medication primarily used in the treatment of schizophrenia. Introduced in 1967, thiothixene has been studied for its pharmacological properties, mechanisms of action, and clinical efficacy. This article provides a comprehensive overview of the biological activity of thiothixene, including its receptor interactions, clinical case studies, and relevant research findings.

Thiothixene exhibits its antipsychotic effects primarily through its action as an antagonist at various neurotransmitter receptors:

- Dopamine Receptors : Thiothixene blocks D1, D2, D3, and D4 dopamine receptors. This blockade is crucial for reducing dopaminergic activity in the mesolimbic pathway, which is often hyperactive in schizophrenia .

- Serotonin Receptors : It also antagonizes 5-HT1 and 5-HT2 serotonin receptors, contributing to its anxiolytic and antidepressant effects while potentially mitigating extrapyramidal side effects .

- Histamine and Cholinergic Receptors : Thiothixene interacts with H1 histaminergic receptors and muscarinic M1/M2 receptors, leading to sedative effects and anticholinergic side effects like dry mouth and blurred vision .

Comparative Studies

Research comparing thiothixene with other antipsychotics has highlighted its potency and side effect profile. A notable study indicated that thiothixene was less effective than loxapine for rapid tranquilization in acutely disturbed psychotic patients, with a median time to achieve tranquilization significantly longer for thiothixene (95 minutes) compared to loxapine (60 minutes) .

Case Studies

- Drug-Induced Parkinsonism : A case study reported a 71-year-old female who experienced drug-induced Parkinsonism after mistakenly taking thiothixene instead of her antihypertensive medication for three months. Upon discontinuation of thiothixene, her symptoms improved significantly .

- Elderly Chronic Schizophrenics : A clinical trial involving elderly patients demonstrated that thiothixene effectively reduced psychotic symptoms but also noted the occurrence of extrapyramidal side effects in some patients .

Side Effects

Thiothixene is associated with several adverse effects due to its pharmacological profile:

- Extrapyramidal Symptoms : Commonly observed side effects include tremors, rigidity, and bradykinesia .

- Anticholinergic Effects : Patients may experience dry mouth, blurred vision, constipation, and urinary retention due to its action on cholinergic receptors .

- Neuroleptic Malignant Syndrome : Although rare, thiothixene can induce this potentially life-threatening condition characterized by severe muscle rigidity and autonomic instability .

Summary of Research Findings

The following table summarizes key findings from studies on thiothixene's biological activity:

| Study Type | Key Findings |

|---|---|

| Comparative Efficacy | Thiothixene was less effective than loxapine for rapid tranquilization (P < 0.001) |

| Case Study | Patient developed drug-induced Parkinsonism; symptoms improved after discontinuation |

| Clinical Trial | Effective in treating psychosis in elderly patients; noted extrapyramidal side effects |

| Receptor Interaction | Acts on multiple receptor types (D1-D4, 5-HT1/2, H1) contributing to both therapeutic effects and side effects |

Propiedades

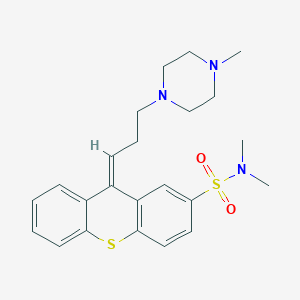

IUPAC Name |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKORZTTCHDGY-UWVJOHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2091542 | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L | |

| Record name | SID11532885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |

| Record name | Thiothixene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |

CAS No. |

3313-26-6, 49746-04-5, 5591-45-7 | |

| Record name | (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiothixene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothixene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Thiothixene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Thiothixene?

A1: Thiothixene exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. [, , , ] This action helps alleviate positive symptoms of schizophrenia, such as hallucinations and delusions.

Q2: How does Thiothixene compare to Haloperidol in terms of efficacy and side effects?

A2: Several studies have compared Thiothixene with Haloperidol, another typical antipsychotic. While both drugs demonstrate comparable efficacy in treating positive symptoms of schizophrenia, [, ] Thiothixene may be associated with a higher incidence of akathisia, a movement disorder characterized by restlessness. [] One study found that haloperidol was superior to thiothixene in improving thought disturbance, hostility-suspiciousness, and overall symptomatology. [, ]

Q3: Is Thiothixene effective in treating negative symptoms of schizophrenia?

A3: Evidence regarding Thiothixene's efficacy in treating negative symptoms, such as apathy and social withdrawal, is mixed. While some studies suggest a positive effect, more research is needed to confirm its effectiveness in this domain. [] One study found that estrogen combined with Thiothixene was effective in reducing positive and negative symptoms. []

Q4: What are the known metabolic pathways of Thiothixene?

A6: Studies using sulfur-35 labeled Thiothixene in rats and dogs reveal that it undergoes extensive metabolism, primarily involving hepatic biotransformation. [] The resulting metabolites are mainly excreted in the bile. [] Interestingly, unlike other tissues, the brain primarily contains unchanged Thiothixene. []

Q5: What is the impact of smoking on Thiothixene clearance?

A7: Research suggests that tobacco smoking can significantly increase the hepatic clearance of Thiothixene. [] This implies that smokers might require dosage adjustments to achieve therapeutic plasma concentrations compared to non-smokers. []

Q6: What is the clinical significance of Thiothixene plasma levels?

A9: Monitoring Thiothixene plasma levels can be clinically relevant in optimizing therapy. Research has shown a significant curvilinear correlation between plasma levels and clinical response in schizophrenic patients. [] The optimal therapeutic range for Thiothixene appears to be between 2.0 to 15.0 ng/mL. []

Q7: Can single-dose serum levels of Thiothixene predict clinical response?

A10: Studies have indicated a correlation between initial single-dose serum levels of Thiothixene and clinical improvement as measured by the Brief Psychiatric Rating Scale. [, ] This suggests that early serum level monitoring might help predict therapeutic response and guide dosage adjustments. [, ]

Q8: What analytical methods are commonly employed for Thiothixene quantification?

A8: Various analytical techniques have been used to quantify Thiothixene in biological samples, including:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is a widely used method for separating and quantifying Thiothixene isomers (cis and trans) in plasma. [, ]

- Gas chromatography (GC): GC, typically with nitrogen detection, has been employed to measure Thiothixene concentrations in plasma, especially in pharmacokinetic studies. []

- Fluorescence spectrophotometry: This method utilizes the fluorescent properties of Thiothixene for detection and quantification in biological samples. []

- High-performance thin-layer chromatography (HPTLC): HPTLC coupled with fluorometric detection offers a specific and sensitive approach for quantifying Thiothixene in plasma. [, ]

- Flow-injection chemiluminescence: This method utilizes the chemiluminescent reaction of Thiothixene with [Ru(dipy)32+] and Ce(IV) in a sulfuric acid medium for sensitive quantification in pharmaceutical formulations and biological fluids. []

Q9: How do the hemodynamic effects of Thiothixene compare to those of Chlorpromazine?

A13: A study comparing the hemodynamic effects of Thiothixene and Chlorpromazine in schizophrenic patients at rest and during exercise found that Thiothixene had moderate effects on hemodynamic variables. [] In contrast, Chlorpromazine, especially at higher doses, was associated with increased heart rate and potentially reduced stroke volume during exercise. []

Q10: Does Thiothixene affect glucose metabolic rates in patients with schizophrenia?

A14: Positron emission tomography (PET) scans revealed that Thiothixene decreased glucose metabolic rates in the basal ganglia, particularly on the right side, in patients with schizophrenia. [] This effect was in contrast to Clozapine, which increased metabolic rates in the same region. [] Interestingly, baseline metabolic rates in the right inferior caudate were found to predict clinical response to Thiothixene and Clozapine. []

Q11: What is the potential for Thiothixene to cause tardive dyskinesia?

A15: Tardive dyskinesia is a serious movement disorder that can occur with long-term use of antipsychotics, including Thiothixene. Studies have shown a positive correlation between higher steady-state serum levels of Thiothixene and the severity of tardive dyskinesia. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.